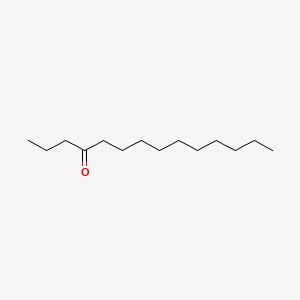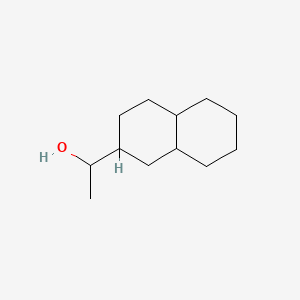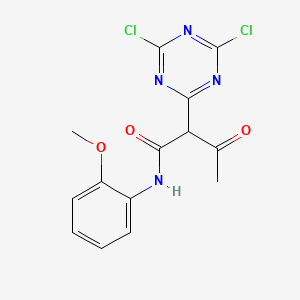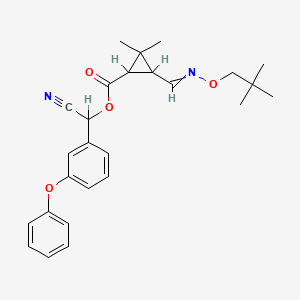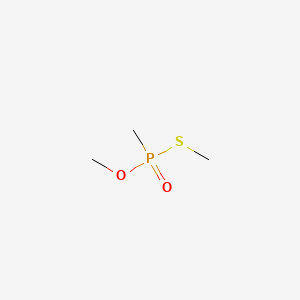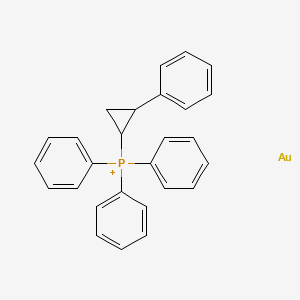
gold;triphenyl-(2-phenylcyclopropyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold;triphenyl-(2-phenylcyclopropyl)phosphanium is an organometallic compound with the molecular formula C27H24AuP It is a complex of gold with triphenylphosphine and a phenylcyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gold;triphenyl-(2-phenylcyclopropyl)phosphanium typically involves the reaction of triphenylphosphine with a gold precursor in the presence of a phenylcyclopropyl group. One common method is the reaction of triphenylphosphine with gold chloride (AuCl) and a phenylcyclopropyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions
Gold;triphenyl-(2-phenylcyclopropyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold(I) complexes.
Substitution: The phenylcyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and halogens (e.g., chlorine, bromine).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction may yield gold(I) complexes. Substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Gold;triphenyl-(2-phenylcyclopropyl)phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: The compound has shown potential as an antimicrobial agent and is being studied for its effects on bacterial and fungal growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components and inhibit tumor growth.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials with unique properties.
作用机制
The mechanism of action of gold;triphenyl-(2-phenylcyclopropyl)phosphanium involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the gold atom, which forms strong bonds with sulfur atoms in thiol groups.
相似化合物的比较
Similar Compounds
Triphenylphosphine gold(I) chloride: A similar compound with a chloride ligand instead of the phenylcyclopropyl group.
Triphenylphosphine gold(I) bromide: Similar to the chloride derivative but with a bromide ligand.
Triphenylphosphine gold(I) cyanide: Contains a cyanide ligand instead of the phenylcyclopropyl group.
Uniqueness
Gold;triphenyl-(2-phenylcyclopropyl)phosphanium is unique due to the presence of the phenylcyclopropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other gold-phosphine complexes may not be as effective.
属性
CAS 编号 |
113286-63-8 |
|---|---|
分子式 |
C27H24AuP+ |
分子量 |
576.4 g/mol |
IUPAC 名称 |
gold;triphenyl-(2-phenylcyclopropyl)phosphanium |
InChI |
InChI=1S/C27H24P.Au/c1-5-13-22(14-6-1)26-21-27(26)28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20,26-27H,21H2;/q+1; |
InChI 键 |
NGCQKVJBQWDVSZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


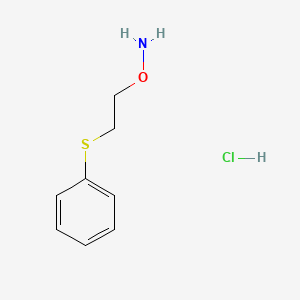
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)
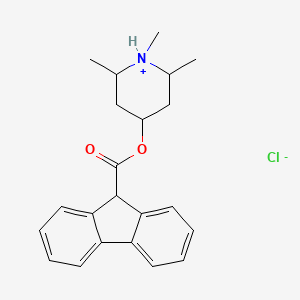
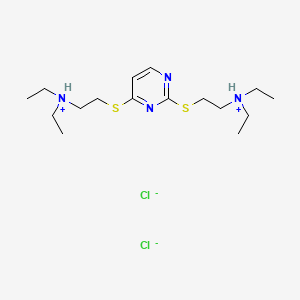
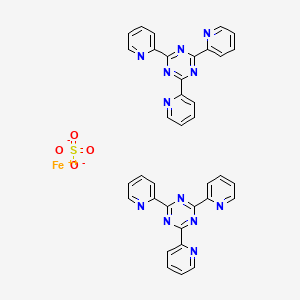
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
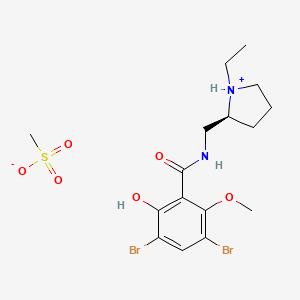
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
